

# An In-Depth Technical Guide to Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate

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## Compound of Interest

Compound Name: *Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate*

CAS No.: 183380-83-8

Cat. No.: B175159

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## Abstract

This technical guide provides a comprehensive overview of **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate**, a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. This document delves into its fundamental chemical and physical properties, outlines plausible synthetic pathways with detailed mechanistic insights, and discusses its potential applications. Particular emphasis is placed on providing actionable experimental protocols and visualizing key concepts to empower researchers in their scientific endeavors.

## Introduction and Compound Identification

**Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate** is a nitroaromatic compound featuring a core phenylpropanoate structure. The presence of a hydroxyl and a nitro group on the aromatic ring, ortho and meta to the propanoate side chain respectively, imparts unique electronic and chemical properties that make it a valuable intermediate in the synthesis of more complex

molecules. Its structural features suggest potential for further functionalization, rendering it a versatile building block in drug discovery and materials science.

CAS Number: 183380-83-8[1]

## Molecular Structure

Figure 1: 2D Structure of **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate**.

## Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate** is presented below.

### Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>5</sub>	[1]
Molecular Weight	239.23 g/mol	
Boiling Point	355.6 ± 27.0 °C (Predicted)	
Density	1.289 ± 0.06 g/cm <sup>3</sup> (Predicted)	
pKa	6.89 ± 0.10 (Predicted)	

### Safety and Handling

Hazard Statement	Precautionary Statement
Irritant	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P271: Use only outdoors or in a well-ventilated area.	
P280: Wear protective gloves/protective clothing/eye protection/face protection.	

Note: This information is based on available data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

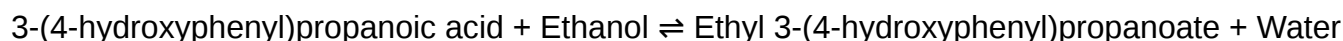
## Proposed Synthetic Pathways and Mechanistic Considerations

While specific literature detailing the synthesis of **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate** is not readily available, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves a two-step process: the synthesis of the precursor, Ethyl 3-(4-hydroxyphenyl)propanoate, followed by regioselective nitration.

### Step 1: Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

The precursor can be synthesized via Fischer-Speier esterification of 3-(4-hydroxyphenyl)propanoic acid.

Reaction:



Catalyst: Strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 3-(4-hydroxyphenyl)propanoic acid (1 equivalent).
- **Reagent Addition:** Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
- **Catalyst:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

## Step 2: Nitration of Ethyl 3-(4-hydroxyphenyl)propanoate

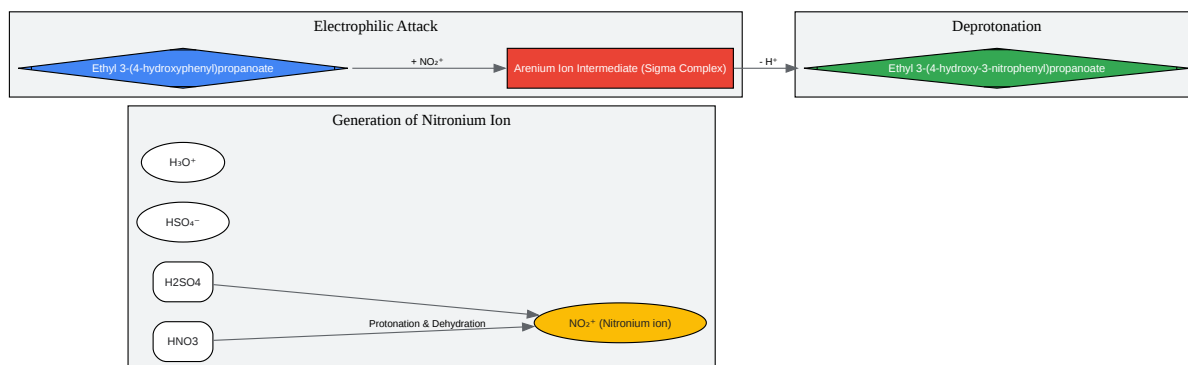
The synthesized ester can then be nitrated. The hydroxyl group is an ortho-, para-director. Since the para position is blocked, the nitro group will be directed to the ortho position (position 3).

Reaction:

Ethyl 3-(4-hydroxyphenyl)propanoate + HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> → **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate**

- **Reaction Setup:** Dissolve Ethyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in a suitable solvent like glacial acetic acid in a flask cooled in an ice bath.
- **Nitrating Mixture:** Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- **Reagent Addition:** Add the nitrating mixture dropwise to the solution of the ester while maintaining a low temperature (0-5 °C).
- **Reaction:** Stir the mixture at low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
- **Isolation and Purification:** Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

## Mechanistic Visualization



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Figure 2: Mechanism of Electrophilic Nitration.

## Potential Applications in Research and Development

While specific applications for **Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate** are not extensively documented, its structure suggests several potential uses in research and drug development:

- **Intermediate for Pharmacologically Active Molecules:** The nitro group can be readily reduced to an amine, which is a key functional group in many pharmaceuticals. This amino derivative can then be further modified to create a library of compounds for biological screening.

- **Precursor for Heterocyclic Synthesis:** The presence of multiple functional groups allows for its use as a starting material in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
- **Pro-drug Development:** The propanoate ester could be designed as a pro-drug moiety, which may be cleaved in vivo to release an active pharmacological agent.
- **Material Science:** Nitroaromatic compounds can have applications in the development of dyes, polymers, and other functional materials.

## Conclusion

**Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate**, with the confirmed CAS number 183380-83-8, represents a versatile chemical intermediate. Although detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a robust, scientifically-grounded framework for its synthesis and handling. The proposed synthetic pathways, based on well-established organic reactions, offer a clear and actionable starting point for researchers. The unique arrangement of functional groups on this molecule opens up numerous possibilities for its application in the synthesis of novel compounds with potential biological activity, making it a valuable tool for scientists in the fields of medicinal chemistry and drug discovery.

## References

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## Sources

- [1. ETHYL 3-\(4-HYDROXY-3-NITROPHENYL\)PROPANOATE | 183380-83-8](#)  
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